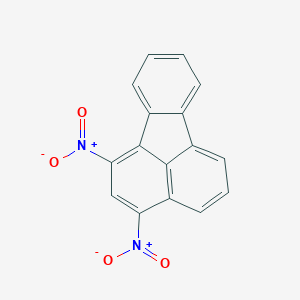

1,3-Dinitrofluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110419-21-1 |

|---|---|

Molecular Formula |

C16H8N2O4 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

1,3-dinitrofluoranthene |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |

InChI Key |

FTDSPQWPNXVQHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

110419-21-1 |

Synonyms |

1,3-DINITROFLUORANTHENE |

Origin of Product |

United States |

Synthetic Methodologies and Environmental Formation Pathways of Dinitrofluoranthenes

Laboratory-Scale Synthesis Approaches for Dinitrofluoranthene Isomers

The synthesis of specific dinitrofluoranthene isomers in a laboratory environment is a nuanced process that allows for the production of these compounds for research and analytical purposes. nih.gov The methodologies employed are critical in determining the resulting isomer distribution.

Nitration of Fluoranthene (B47539) and Substituted Fluoranthene Precursors

The primary method for synthesizing dinitrofluoranthenes is through the nitration of fluoranthene. nih.govontosight.ai This electrophilic substitution reaction typically involves the use of nitrating agents, such as fuming nitric acid. nih.govnih.gov The conditions of the nitration reaction, including the concentration of the acid and the reaction temperature, are crucial factors that influence the position of the nitro groups on the fluoranthene molecule.

Direct nitration of fluoranthene can lead to a mixture of mononitrofluoranthene isomers, including 3-nitrofluoranthene (B1196665). researchgate.net Further nitration of these mononitrated precursors can then yield various dinitrofluoranthene isomers. nih.govcapes.gov.br For instance, the renitration of 3-nitrofluoranthene with fuming nitric acid has been shown to produce a mixture of dinitrofluoranthenes, including 3,7-, 3,9-, and 3,4-dinitrofluoranthene. capes.gov.brnih.gov The specific isomer ratios are dependent on the reaction conditions and the directing effects of the initial nitro group.

The nitration of substituted fluoranthenes, such as 3-methoxyfluoranthene, has also been explored. rsc.org Nitration of this precursor can lead to the formation of dinitro derivatives like 3-methoxy-2,8-dinitrofluoranthene and 3-methoxy-2,9-dinitrofluoranthene. rsc.org

| Precursor | Nitrating Agent | Major Dinitrofluoranthene Products | Reference |

| Fluoranthene | Fuming Nitric Acid | Mixture including 3,7- and 3,9-Dinitrofluoranthene (B1199685) | nih.gov |

| 3-Nitrofluoranthene | Fuming Nitric Acid | 3,7-, 3,9-, and 3,4-Dinitrofluoranthene | capes.gov.brnih.gov |

| 3-Methoxyfluoranthene | Not Specified | 3-Methoxy-2,8-dinitrofluoranthene, 3-Methoxy-2,9-dinitrofluoranthene | rsc.org |

Derivatization Strategies for Specific Dinitrofluoranthene Isomer Production

To achieve a higher yield of a specific dinitrofluoranthene isomer and to avoid the formation of complex mixtures, derivatization strategies can be employed. This involves modifying the fluoranthene precursor to direct the nitration to specific positions. While direct derivatization strategies for the specific production of 1,3-dinitrofluoranthene are not extensively detailed in the provided search results, the concept of using substituted precursors falls under this category.

For example, the nitration of 2-acetamidofluoranthene yields 2-acetamido-3-nitrofluoranthene, demonstrating how a substituent can direct the position of nitration. researchgate.net Although not leading directly to a dinitrofluoranthene, this illustrates the principle of using functional groups to control the regioselectivity of the nitration reaction. Further chemical modifications could potentially convert such a product into a specific dinitrofluoranthene isomer. The free-radical nitration of fluoranthene is another pathway that can yield dinitrofluoranthene isomers, including 1,2- and this compound. osti.gov

Environmental Formation Mechanisms of Dinitrofluoranthenes

Dinitrofluoranthenes are not only synthesized in laboratories but are also formed in the environment through various chemical processes. nih.gov These compounds are considered secondary pollutants, as they are not typically directly emitted but are formed from the atmospheric reactions of their parent PAH, fluoranthene. nih.govacs.org

Atmospheric Gas-Phase Radical-Initiated Nitration of Fluoranthene

In the atmosphere, fluoranthene that exists in the gas phase can undergo nitration initiated by radicals. nih.govacs.orgnih.gov The hydroxyl (OH) radical and the nitrate (B79036) (NO₃) radical are key initiators in this process. nih.govacs.orgkyoto-u.ac.jp The reaction proceeds in a two-step mechanism where the radical first adds to the fluoranthene molecule to form a PAH-radical adduct. nih.govacs.org This intermediate can then react with nitrogen dioxide (NO₂) to form a nitrofluoranthene. nih.govacs.org Gas-phase reactions of fluoranthene initiated by both OH and NO₃ radicals have been shown to produce 2-nitrofluoranthene. nih.govkyoto-u.ac.jp While the direct formation of this compound through this gas-phase mechanism is not explicitly detailed, the formation of mononitrofluoranthenes is a critical first step.

Heterogeneous Reactions of Fluoranthene with Atmospheric Nitrogenous Species (e.g., NO₂, NO₃/N₂O₅)

Heterogeneous reactions, which occur on the surface of particulate matter, are another significant pathway for the formation of nitrofluoranthenes in the atmosphere. nih.govnih.govosti.gov Particle-bound fluoranthene can react with various nitrogenous species, including nitrogen dioxide (NO₂), the nitrate radical (NO₃), and dinitrogen pentoxide (N₂O₅). nih.govnih.gov

Studies have shown that the heterogeneous reaction of fluoranthene with N₂O₅/NO₃/NO₂ can lead to the formation of several nitrofluoranthene isomers, including 1-, 3-, 7-, and 8-nitrofluoranthene. nih.gov The reaction of particle-supported fluoranthene with nitrogen dioxide and ozone has also been observed to form dinitrofluoranthenes in dark conditions. oup.com The specific products and their yields can be influenced by factors such as the composition of the particulate matter support and the presence of light. osti.govoup.com Research indicates that the reaction of solid films of fluoranthene with NO₃ is a fast process. bac-lac.gc.ca

| Reactants | Conditions | Major Products | Reference |

| Particle-bound Fluoranthene, N₂O₅/NO₃/NO₂ | Heterogeneous | 1-, 3-, 7-, 8-Nitrofluoranthene | nih.gov |

| Particle-supported Fluoranthene, NO₂, O₃ | Heterogeneous, Dark | Dinitrofluoranthenes, 3-Nitrofluoranthene | oup.com |

| Particle-supported Fluoranthene, NO₂, O₃ | Heterogeneous, Photoirradiation | 1-, 2-, 7-, 8-Nitrofluoranthene | oup.com |

Formation during Incomplete Combustion Processes (e.g., Fossil Fuels, Biomass)

Nitrofluoranthenes, including dinitrofluoranthenes, can be formed during the incomplete combustion of organic materials such as fossil fuels and biomass. nih.govresearchgate.net These compounds have been detected in the emissions from diesel engines, kerosene (B1165875) heaters, and gas fuel combustion. nih.govnih.goviarc.fr For example, 3,9-dinitrofluoranthene has been detected in particulates emitted from diesel engines. nih.goviarc.fr The formation of these compounds in combustion systems is a complex process influenced by factors such as temperature and the presence of nitrogen oxides (NOx). alentecinc.com

Environmental Occurrence and Spatiotemporal Distribution of Dinitrofluoranthenes

Occurrence in Airborne Particulate Matter and Atmospheric Aerosols

Dinitrofluoranthenes are consistently detected in airborne particulate matter, particularly in urban and industrial areas. Their presence is linked to emissions from combustion sources and subsequent atmospheric reactions.

Research in Sapporo, Japan, during 1989 detected both 3,7- and 3,9-dinitrofluoranthene (B1199685) in airborne particulates. nih.govnih.gov The concentration for 3,7-dinitrofluoranthene (B10014) was reported as 0.012 µg/g of particulates, which corresponded to an atmospheric concentration of 0.005 ng/m³. iarc.fr For 3,9-dinitrofluoranthene, the level was 0.009 µg/g of particulates, corresponding to 0.004 ng/m³. nih.gov Similarly, a study in Santiago, Chile, between 1988 and 1989, identified 3,7-dinitrofluoranthene in airborne particulate samples at a calculated concentration of 0.006 ng/m³ of air. echemi.com

A 2015 study that developed a new analytical method for these compounds analyzed size-classified airborne particles and found that dinitrofluoranthene (specifically 3,9-DNF) tends to be associated with smaller particles. researchgate.net This is significant because finer particles have longer atmospheric residence times and can penetrate deeper into the respiratory system. The amounts of 3,9-DNF detected were 64, 14, 13, 6, and 5 fg/m³ in particles smaller than 1.1 µm, 1.1-2.0 µm, 2.0-3.3 µm, 3.3-7.0 µm, and larger than 7.0 µm, respectively. researchgate.net

Table 1: Concentration of Dinitrofluoranthene Isomers in Airborne Particulate Matter

| Isomer | Location | Year | Concentration in Particulate (per mass) | Concentration in Air (per volume) | Reference |

|---|---|---|---|---|---|

| 3,7-Dinitrofluoranthene | Sapporo, Japan | 1989 | 0.012 µg/g | 0.005 ng/m³ | iarc.fr |

| 3,9-Dinitrofluoranthene | Sapporo, Japan | 1989 | 0.009 µg/g | 0.004 ng/m³ | nih.gov |

| 3,7-Dinitrofluoranthene | Santiago, Chile | 1988-1989 | Not Reported | 0.006 ng/m³ | echemi.com |

| 3,9-Dinitrofluoranthene | Western Japan | 2015 (study) | Not Reported | 64 fg/m³ (<1.1 µm) | researchgate.net |

Presence in Anthropogenic Emission Sources (e.g., Diesel Exhaust, Kerosene (B1165875) Combustion)

The primary sources of dinitrofluoranthenes in the environment are anthropogenic combustion processes. researchgate.net Research has confirmed their presence in the particulate emissions from diesel engines and kerosene heaters.

Particulates emitted from a diesel engine were found to contain both 3,7- and 3,9-dinitrofluoranthene at concentrations of 0.028 mg/kg and 0.013 mg/kg, respectively. nih.govnih.goviarc.fr Dinitrofluoranthenes have also been identified in the incomplete combustion products of liquefied petroleum gas. nih.goviarc.fr Furthermore, particulate emissions from a kerosene heater were shown to contain 3,7-dinitrofluoranthene at a concentration of 0.14 mg/kg of particulate. nih.goviarc.frechemi.com These findings underscore the role of both mobile sources like vehicles and stationary sources like domestic heaters in releasing these compounds into the environment. iarc.frnih.gov

Table 2: Concentration of Dinitrofluoranthene Isomers in Emission Sources

| Isomer | Emission Source | Concentration (per kg of particulate) | Reference |

|---|---|---|---|

| 3,7-Dinitrofluoranthene | Diesel Engine | 0.028 mg/kg | nih.goviarc.fr |

| 3,9-Dinitrofluoranthene | Diesel Engine | 0.013 mg/kg | nih.govnih.gov |

| 3,7-Dinitrofluoranthene | Kerosene Heater | 0.14 mg/kg | nih.govechemi.com |

Distribution in Various Environmental Compartments (e.g., Surface Soil, Aquatic Systems)

Once released into the atmosphere, dinitrofluoranthenes can be deposited onto soil and water surfaces, leading to their distribution across various environmental compartments.

Information regarding the presence of dinitrofluoranthenes in aquatic systems is less detailed. However, given their association with atmospheric particles, deposition into water bodies is an expected pathway. researchgate.net The subsequent fate in aquatic ecosystems, including potential sorption to sediments or transformation, is an area requiring further research. frontiersin.org The stability of some nitrated PAHs has been observed to be low in freshwater matrices, suggesting they are not long-lived and their presence indicates recent deposition. researchgate.net

Atmospheric Transport, Deposition, and Environmental Cycling Dynamics

The environmental cycling of dinitrofluoranthenes is governed by their physical properties and their association with atmospheric particles. With a very low estimated vapor pressure, 1,3-dinitrofluoranthene, like other DNFs, is expected to exist almost exclusively in the particulate phase in the atmosphere. echemi.com This association with particles is a key factor in their transport and deposition.

Atmospheric transport models show that particle-bound pollutants can travel long distances, with significant contributions to deposition occurring from sources up to 2,000 kilometers away. nih.gov This long-range transport potential means that dinitrofluoranthenes emitted in one region can be deposited in distant, seemingly pristine environments. researchgate.net Studies tracking air mass trajectories have suggested that mutagens, including nitro-PAHs, can be transported from mainland East Asia to western Japan, sometimes in conjunction with Asian dust events. researchgate.net

Removal from the atmosphere occurs through wet and dry deposition. echemi.com Wet deposition involves the scavenging of particles by precipitation (rain or snow), while dry deposition is the gravitational settling of particles. The rate of deposition is influenced by particle size, with smaller particles having longer atmospheric lifetimes. researchgate.net Once deposited, these compounds become part of the soil or aquatic environment, where they can undergo further transport or transformation. nih.govresearchgate.net

Advanced Analytical Methodologies for Dinitrofluoranthene Detection and Quantification

Chromatographic Separation Techniques for Isomer Profiling and Analysis

Chromatography is the cornerstone of DNF analysis, providing the necessary separation power to resolve individual isomers from a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs).

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of non-volatile or thermally labile compounds like DNFs. cdc.gov Methods have been developed that successfully separate DNF and dinitropyrene (B1228942) (DNP) isomers from one another and from other interfering compounds present in environmental samples. researchgate.net

A particularly effective approach involves coupling HPLC with on-line reduction. In this setup, the separated, non-fluorescent DNF isomers are passed through a catalyst column post-separation. This reduces the nitro groups to highly fluorescent amino groups, which can then be sensitively quantified by a fluorescence detector. researchgate.net Reversed-phase HPLC is commonly the chosen mode for these separations. researchgate.net The ability to achieve sufficient separation of DNF isomers from other nitroarenes, like 1,3-, 1,6-, and 1,8-DNP, which may have adjacent retention times, is a critical aspect of method development. researchgate.netcapes.gov.br

Table 1: Example of HPLC System for Dinitrofluoranthene Analysis

| Component | Specification | Purpose | Reference |

|---|---|---|---|

| System | High-Performance Liquid Chromatography | Separation of complex mixtures. | researchgate.net |

| Column | Reversed-Phase Column | Separates compounds based on hydrophobicity. | researchgate.net |

| Post-Column Reactor | Catalyst column (e.g., platinum-coated alumina) | On-line reduction of nitro groups to amino groups. | researchgate.net |

| Detector | Fluorescence Detector | Highly sensitive and selective quantification of the fluorescent amino-derivatives. | researchgate.net |

Gas Chromatography (GC), especially when utilizing high-resolution capillary columns, is a powerful tool for the separation and analysis of volatile and semi-volatile compounds, including dinitrofluoranthenes. cdc.govphenomenex.com The high efficiency of capillary columns allows for the effective separation of closely related isomers. vurup.sk For the analysis of nitro-PAHs, GC is frequently coupled with highly sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). cdc.gov

The selection of the stationary phase in the GC column is critical for achieving separation of isobaric PAHs (compounds with the same molecular weight), such as different DNF isomers. restek.com Specialized columns are designed to provide the selectivity needed to resolve these challenging compound pairs. restek.com

Table 2: Overview of Gas Chromatography (GC) Methods for DNF Analysis

| Technique | Detector | Key Features | Reference |

|---|---|---|---|

| High-Resolution GC (HRGC) | Electron Capture (ECD) | Offers high sensitivity for electrophilic compounds like nitro-PAHs. A reported detection limit for 1,3-DNB is in the low ppb range. | cdc.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Provides definitive identification based on mass-to-charge ratio and fragmentation patterns. It is considered one of the best methods for determination. | cdc.goviarc.friarc.fr |

| Capillary GC | Various | Utilizes long, narrow columns for superior separation efficiency of isomers. | vurup.skacs.org |

For exceptionally complex samples where single-column chromatography is insufficient, multi-dimensional chromatography offers enhanced separation power. mdpi.comchromatographytoday.com This technique involves coupling multiple separation stages, often with different separation mechanisms (orthogonality), to significantly increase peak capacity and resolution. mdpi.comchromatographytoday.com

A two-dimensional HPLC (2D-HPLC) system, for example, might combine a reversed-phase separation in the first dimension with a normal-phase separation in the second. researchgate.net A specific fraction from the first column's effluent is transferred to the second column for further separation. researchgate.netchromatographytoday.com This approach has been successfully applied to the analysis of nitroarenes, effectively isolating the target analytes from interfering matrix components. researchgate.net Similarly, multi-dimensional GC can be employed, for instance, by coupling a nonpolar column to a more selective column (e.g., with a liquid crystalline phase) to resolve difficult isomer pairs. vurup.sk

Gas Chromatography (GC) Methodologies

Spectrometric Detection and Structural Identification Techniques

Following chromatographic separation, spectrometric techniques are indispensable for the definitive identification and quantification of 1,3-dinitrofluoranthene.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a primary tool for the structural confirmation of dinitrofluoranthenes. iarc.friarc.fr The electron impact (EI) mass spectra of DNF isomers are characterized by specific fragmentation patterns. nih.gov Typically, the molecular ion undergoes multiple losses of nitro (NO2) and nitroso (NO) groups. nih.gov Unique fragmentation pathways can also help distinguish between ortho- and peri-substituted isomers. nih.gov

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. researchgate.net By selecting a specific parent ion and analyzing its fragmentation products, MS/MS can reduce background noise and improve detection limits, which is essential for trace-level analysis in environmental samples. researchgate.net GC-MS/MS methods have been developed to identify and quantify a wide range of PAHs and nitro-PAHs, demonstrating the power of this technique for comprehensive environmental monitoring. researchgate.net

Table 3: Characteristic Electron Impact (EI) Mass Spectrometry Fragments for Dinitrofluoranthenes

| Ion | Description | Significance | Reference |

|---|---|---|---|

| [M]+ | Molecular Ion | Confirms the molecular weight of the DNF isomer (292.25 g/mol ). | nih.govspectrabase.com |

| [M-NO2] | Loss of a nitro group | A primary and significant fragment in the mass spectrum of DNFs. | nih.gov |

| [M-2NO2] | Loss of two nitro groups | Indicates the presence of two nitro substituents. | nih.gov |

| [M-NO-CO] | Loss of nitroso and carbonyl groups | Observed fragmentation pathway contributing to the unique spectral fingerprint. | nih.gov |

Spectrophotometric methods measure the absorption of light by a chemical substance at a specific wavelength. libretexts.org While generally applicable, some spectrophotometric methods for nitroaromatics are more selective for benzene-based compounds and may not be specific for dinitrofluoranthenes. cdc.gov

Fluorescence detection, however, offers exceptional sensitivity and selectivity for certain classes of compounds. shimadzu.commeasurlabs.com Dinitrofluoranthenes themselves are not naturally fluorescent. researchgate.net A highly effective analytical strategy overcomes this limitation by incorporating an on-line, post-column chemical reaction. After the DNF isomers are separated by HPLC, they are chemically reduced to their corresponding diamino-fluoranthene derivatives. researchgate.net These resulting amino compounds are intensely fluorescent and can be detected at very low concentrations. researchgate.net This derivatization technique dramatically enhances the signal-to-noise ratio, allowing for the precise quantification of trace amounts of DNF isomers in environmental samples with high selectivity, as the detector does not respond to non-fluorescent compounds in the mobile phase. researchgate.netshimadzu.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

The accurate detection and quantification of this compound in complex environmental matrices, such as soil, sediment, and water, are critically dependent on the efficacy of sample preparation and extraction protocols. These initial steps are essential for isolating the target analyte from interfering compounds and concentrating it to a level amenable to instrumental analysis. researchgate.net The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Several modern sample preparation techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and improve sample throughput. researchgate.netmdpi.com These include Solid Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). chromatographyonline.com

Solid Phase Extraction (SPE) is a widely used technique for the extraction of organic pollutants from aqueous samples. It involves passing the sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. The selection of the appropriate sorbent and eluting solvent is crucial for achieving high recovery rates.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This technique offers significant advantages over traditional methods, including reduced extraction times and lower solvent consumption.

The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for a wide range of environmental contaminants. mdpi.comchromatographyonline.com It involves an initial extraction with an organic solvent, followed by a "salting-out" step to induce phase separation, and a dispersive solid-phase extraction (dSPE) step for cleanup. mdpi.comchromatographyonline.com

The selection of the most appropriate extraction protocol depends on a variety of factors, including the specific environmental matrix, the concentration of the target analyte, and the desired level of analytical sensitivity.

Table 1: Comparison of Extraction Techniques for Dinitrofluoranthenes

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High selectivity, reduced solvent consumption. | Can be time-consuming, potential for sorbent-analyte interactions. | Water, wastewater. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to accelerate solvent extraction. | Rapid extraction times, reduced solvent usage. | Requires specialized equipment, potential for thermal degradation of analytes. | Soil, sediment, solid waste. |

| QuEChERS | Acetonitrile extraction followed by salting out and dSPE cleanup. | High throughput, low solvent use, applicable to a wide range of analytes. mdpi.comchromatographyonline.com | Matrix effects can be significant. | Soil, food products. |

Analytical Method Validation and Performance Metrics in Environmental Monitoring

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of environmental monitoring data. elementlabsolutions.comdemarcheiso17025.com Method validation provides documented evidence that a particular method is "fit-for-purpose," meaning it is suitable for its intended application. elementlabsolutions.com The key performance parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). elementlabsolutions.com

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. elementlabsolutions.com This is typically evaluated by analyzing a series of standards at different concentrations.

Accuracy expresses the closeness of agreement between the measured value and a true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

In the context of environmental monitoring, these performance metrics are essential for establishing the reliability of data used for regulatory compliance, risk assessment, and trend analysis. miga.orgenvironmentclearance.nic.in The acceptable criteria for each performance parameter will depend on the specific objectives of the monitoring program.

Table 2: Key Performance Metrics for Analytical Method Validation

| Performance Metric | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte of interest in the presence of interferences. | No significant interference at the retention time of the analyte. |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Closeness of the measured value to the true value. | 80 - 120% |

| Precision (RSD) | Agreement between repeated measurements. | < 15% |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |

Mechanistic Studies of Dinitrofluoranthene Transformations in Biological Systems Non Human Models

Metabolic Activation Pathways in In Vitro and Experimental Animal Models

The primary route of metabolic activation for dinitrofluoranthenes is through the reduction of one of the nitro functional groups. This process, occurring in various tissues and catalyzed by a suite of enzymes, is a prerequisite for the compound's biological effects.

The metabolic activation of dinitrofluoranthenes begins with a multi-step enzymatic reduction of a nitro group. nih.gov This sequential process involves a six-electron reduction that transforms the nitro group (−NO₂) into a nitroso (−NO), then an N-hydroxylamino (−NHOH), and ultimately an amino (−NH₂) functional group. nih.govnih.gov The formation of the amino derivative is considered a critical step in the metabolic activation pathway. nih.gov

In in vitro studies using subcellular fractions from rat lungs, 3,9-dinitrofluoranthene (B1199685) is converted anaerobically into its corresponding amino derivative, 3-amino-9-nitrofluoranthene. nih.gov The N-hydroxylamino derivative is an intermediate of significant interest, as it can undergo further reactions to form highly reactive species. nih.gov This intermediate, however, is often difficult to detect because the reduction of the nitroso group to the hydroxylamine (B1172632) occurs much more rapidly than the initial reduction of the nitro group. nih.gov

| Parent Compound Class | Initial Metabolite | Key Intermediate | Final Reduction Product |

|---|---|---|---|

| Dinitrofluoranthene | Nitroso-nitrofluoranthene | N-hydroxylamino-nitrofluoranthene | Amino-nitrofluoranthene |

A variety of enzyme systems are responsible for the metabolic transformations of dinitrofluoranthenes. The primary activation is carried out by nitroreductases, with subsequent critical steps being catalyzed by acetyltransferases. Cytochrome P450 enzymes also play a role, which can be complex.

Nitroreductases : Both cytosolic and microsomal nitroreductases are instrumental in the activation of dinitrofluoranthenes. nih.gov Studies using rat lung subcellular fractions have demonstrated that these enzymes catalyze the anaerobic conversion of 3,9-dinitrofluoranthene to 3-amino-9-nitrofluoranthene. nih.govnih.gov The importance of this enzyme class is highlighted in studies with bacterial models, such as Salmonella typhimurium. Strains deficient in nitroreductase activity show significantly weaker mutagenic responses to 3,7- and 3,9-dinitrofluoranthene, confirming that nitroreduction is an essential activation step. nih.goviarc.fr Enzymes implicated in the nitroreduction of various nitroarenes include NADPH:P450 oxidoreductase, NAD(P)H-quinone oxidoreductase (NQO1), aldehyde oxidase, and xanthine (B1682287) oxidase. nih.gov

N-acetyltransferases (NATs) : Following nitroreduction to an N-hydroxylamino-arylamine, N-acetyltransferases catalyze a crucial secondary activation step. nih.gov These cytosolic enzymes transfer an acetyl group to the hydroxylamine, a process known as O-acetylation, forming a highly unstable N-acetoxy-arylamine ester. iarc.frwikipedia.org This ester has a good leaving group, which facilitates the formation of a reactive nitrenium ion capable of forming covalent adducts with DNA. nih.gov The essential role of this pathway is supported by evidence from bacterial mutagenicity assays, where S. typhimurium strains deficient in O-acetyltransferase activity exhibit a diminished mutagenic response to dinitrofluoranthenes. nih.goviarc.fr

Cytochrome P450 (CYP450) : The role of the cytochrome P450 system in dinitrofluoranthene metabolism appears to be twofold. In rat lung microsomes, the rate of anaerobic (reductive) metabolism of 3,9-DNF was increased in animals pre-treated with the CYP450-inducer 3-methylcholanthrene, suggesting that certain P450 isozymes or associated reductases are involved in the reductive activation pathway. nih.gov However, CYP450 enzymes are also known to perform oxidative metabolism. For 3-nitrofluoranthene (B1196665), this leads to ring-hydroxylated products like 3-nitrofluoranthen-8-ol. nih.gov In contrast, for 3,9-dinitrofluoranthene, this aerobic oxidative pathway is inhibited, and nitroreduction is the predominant metabolic route. nih.gov This suggests that for dinitro-isomers, nitroreduction is favored over detoxification via ring oxidation. nih.gov

Conjugation reactions are typically Phase II metabolic pathways that increase the water solubility of xenobiotics to facilitate their excretion. wikipedia.org However, in the case of nitroarenes, certain conjugation reactions are a critical part of the metabolic activation process.

The key intermediate, the N-hydroxylamino metabolite, is a substrate for conjugation enzymes. nih.gov The two primary activating conjugation reactions are:

Acetylation : Catalyzed by N-acetyltransferases (NATs), this reaction involves the transfer of an acetyl group from acetyl-CoA to the hydroxylamino group, forming an N-acetoxy ester. nih.goviarc.fr This metabolite is unstable and can spontaneously break down to form a highly electrophilic nitrenium ion. nih.gov

Sulfation : Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of the N-hydroxylamino group with a sulfonate group. nih.gov Similar to acetylation, this creates an unstable sulfate (B86663) conjugate that can generate a nitrenium ion. nih.gov

These conjugation pathways are essential for the ultimate bioactivation of dinitrofluoranthenes, as they create the highly reactive electrophiles that are responsible for DNA damage.

| Enzyme System | Location | Reaction Catalyzed | Role in Pathway |

|---|---|---|---|

| Nitroreductases | Cytosol, Microsomes | Reduction of -NO₂ to -NHOH | Initial Activation |

| N-acetyltransferases (NATs) | Cytosol | O-acetylation of -NHOH | Secondary Activation (Formation of N-acetoxy ester) |

| Sulfotransferases (SULTs) | Cytosol | O-sulfation of -NHOH | Secondary Activation (Formation of sulfate conjugate) |

| Cytochrome P450 Reductase | Microsomes | Electron transfer for reduction | Supports Nitroreduction |

Role of Xenobiotic-Metabolizing Enzyme Systems (e.g., Cytochrome P450, Nitroreductases, N-acetyltransferases)

Comparative Metabolic Fate Studies of Dinitrofluoranthene Isomers and Related Nitroarenes

The rate and pathway of metabolism can vary significantly between different isomers of dinitrofluoranthene and other related nitroarenes, which often correlates with their biological potency.

Studies comparing the metabolism of 3,9-dinitrofluoranthene (3,9-DNF) with mononitrofluoranthenes (NFs) in rat lung fractions found that 3,9-DNF was metabolized to its amino derivative at a significantly higher rate than 3-NF, 8-NF, or 2-NF. nih.gov Specifically, under anaerobic conditions, microsomal reductases metabolized 3,9-DNF twice as fast as 3-NF. nih.gov This more rapid rate of metabolic activation for 3,9-DNF may contribute to its higher carcinogenic potency compared to the mononitro-isomers. nih.gov

Comparisons with other dinitroarenes, such as the dinitropyrenes (DNPs), reveal similar activation mechanisms involving nitroreduction and O-acetylation. nih.goviarc.fr However, metabolic rates can differ. For instance, studies with rat liver fractions showed that 1,6-DNP and 1,8-DNP were reduced more readily than 1,3-DNP, which aligned with their higher tumorigenicity. nih.gov This suggests that the specific isomer structure influences the efficiency of enzymatic reduction. The metabolic activation of 3,7- and 3,9-dinitrofluoranthene is considered comparable in potency to that of the highly mutagenic dinitropyrenes. capes.gov.br

Computational and Theoretical Approaches in Dinitrofluoranthene Research

Quantum Chemistry Calculations for Reaction Site Prediction and Molecular Reactivity Assessment

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic reactivity of 1,3-dinitrofluoranthene. idosr.org These methods solve the Schrödinger equation for the molecular system, yielding fundamental properties like electronic structure, energy, and electron distribution. idosr.org This information is crucial for predicting how the molecule will interact with other chemical species.

The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net For the related mono-nitrofluoranthenes, DFT calculations have shown that the HOMO-LUMO gap varies depending on the position of the nitro group, with 3-nitrofluoranthene (B1196665) having one of the smallest gaps (3.50 eV), indicating higher reactivity compared to the parent fluoranthene (B47539) molecule (3.99 eV). researchgate.net

To pinpoint specific sites of reaction on the this compound molecule, researchers employ reactivity descriptors derived from conceptual DFT. frontiersin.org These descriptors quantify the propensity of each atom in the molecule to engage in different types of chemical reactions.

Fukui Functions: These functions identify the most likely sites for electrophilic attack (where the molecule accepts electrons), nucleophilic attack (where it donates electrons), and radical attack. researchgate.net

Parr Functions: These are used to predict the most favorable sites for electrophilic and nucleophilic reactions. frontiersin.org

Dual Descriptor: This descriptor, Δf(r), can distinguish between nucleophilic and electrophilic sites on a molecule simultaneously. frontiersin.org

By calculating these values for each atom in this compound, a detailed map of its chemical reactivity can be constructed. For instance, in a study of a different complex molecule, conceptual DFT successfully identified the specific carbon and nitrogen atoms most susceptible to nucleophilic and electrophilic attacks, respectively. frontiersin.org Such analyses are critical for predicting how this compound might be metabolized or how it might react with other pollutants in the environment.

| Descriptor | Definition | Application in this compound Research |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity. researchgate.net |

| Fukui Function | Measures the change in electron density at a point when the number of electrons changes | Predicts the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net |

| Dual Descriptor (Δf(r)) | A function that simultaneously shows sites prone to nucleophilic and electrophilic attack | Provides a more refined prediction of reaction sites. frontiersin.org |

Molecular Modeling of Atmospheric and Environmental Transformation Pathways

Once released into the environment, this compound is subject to various transformation processes. Molecular modeling is used to predict the likely products of these transformations, which is essential for a comprehensive risk assessment. nih.gov The atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is largely driven by reactions with key atmospheric oxidants. nih.govnih.gov

Computational tools like the EPA's Chemical Transformation Simulator (CTS) use rule-based systems to generate potential transformation pathways based on known reactions for specific functional groups. nih.govnih.gov For this compound, these models would simulate reactions such as:

Photooxidation: Degradation initiated by sunlight.

Oxidation by radicals: Reactions with hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, which are key atmospheric oxidants. nih.gov

Reaction with Ozone (O₃): A common atmospheric transformation pathway for PAHs. nih.gov

These simulations can predict a cascade of transformation products. epa.gov For example, studies on benzo[a]pyrene (B130552) (B[a]P), a well-studied PAH, show that atmospheric oxidation leads to the formation of oxides, catechols, diol-epoxides, and quinone products. nih.govnih.gov Similar pathways can be computationally explored for this compound to identify persistent or potentially more toxic byproducts. Molecular dynamics simulations can further model the physical processes, such as the molecule's interaction with and transport on particulate matter, which influences its atmospheric lifetime and reaction pathways. copernicus.org

| Process | Key Reactant(s) | Significance |

|---|---|---|

| Gas-Phase Oxidation | Hydroxyl Radical (•OH) | A primary daytime oxidant for organic compounds in the atmosphere. nih.gov |

| Gas-Phase Oxidation | Nitrate Radical (NO₃•) | The most important oxidant for many organic compounds during nighttime. nih.gov |

| Heterogeneous Oxidation | Ozone (O₃) | Important for PAHs adsorbed on the surface of particulate matter. nih.govnih.gov |

| Photolysis/Photooxidation | Sunlight (UV radiation), O₂ | Direct degradation by solar radiation, can lead to the formation of oxygenated derivatives. osti.gov |

Structure-Activity Relationship (SAR) Studies and Spectroscopic Property Predictions

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological or toxicological activity. wikipedia.org For nitro-aromatic compounds like this compound, a key focus of SAR has been understanding the structural features that determine their mutagenicity. researchgate.net A critical factor identified in these studies is the orientation of the nitro (NO₂) groups relative to the plane of the aromatic rings. researchgate.netresearchgate.net Nitro groups that are forced out of plane often result in significantly weaker mutagenic activity. researchgate.net Computational chemistry allows for the precise calculation of these dihedral angles in this compound, providing a basis for predicting its potential activity. researchgate.net

Computational spectroscopy is another powerful application of theoretical methods. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can accurately predict the spectroscopic properties of molecules. idosr.orgresearchgate.netnih.gov This is valuable for several reasons:

It aids in the identification and interpretation of experimental spectra (e.g., UV-Vis, Infrared) of this compound and its transformation products. researchgate.netresearchgate.net

It can help assign specific absorption bands to electronic transitions within the molecule. researchgate.net

By simulating the spectra of potential metabolites or degradation products, it can help identify unknown compounds found in environmental or biological samples.

Studies on mono-nitrofluoranthenes have demonstrated that simulated UV/Vis spectra using TD-DFT are in good agreement with experimental results, enabling clear assignments of the observed absorption bands. researchgate.netresearchgate.net These computational approaches can be extended to this compound to predict its full spectroscopic signature.

| Structural/Electronic Feature | Influence on Activity (e.g., Mutagenicity) | Computational Assessment |

|---|---|---|

| Nitro Group Orientation | Groups perpendicular to the aromatic plane generally exhibit weaker activity. researchgate.net | Calculation of dihedral angles using DFT. researchgate.net |

| HOMO-LUMO Energy Gap | A smaller gap often correlates with higher reactivity and potentially higher biological activity. researchgate.net | Calculated using DFT. researchgate.net |

| Molecular Size/Shape | Affects the ability to intercalate with DNA or bind to enzyme active sites. | Molecular mechanics and quantum chemistry geometry optimization. |

Thermodynamic and Kinetic Modeling of Dinitrofluoranthene Formation and Degradation Processes

Thermodynamic and kinetic modeling provides quantitative insights into the feasibility and rates of the chemical reactions that form and degrade this compound. icheme.org These models are essential for understanding the compound's persistence and fate in various environments.

Thermodynamic modeling focuses on the energy changes during a reaction. researchgate.net Using quantum chemistry methods, it is possible to calculate key thermodynamic properties for the reactions involving this compound: matec-conferences.org

Heat of Reaction (ΔH): Determines if a reaction releases (exothermic) or requires (endothermic) heat.

Gibbs Free Energy of Reaction (ΔG): Indicates the spontaneity of a reaction under given conditions. A negative ΔG signifies a spontaneous reaction.

Equilibrium Constants (K_eq): Quantifies the extent to which a reaction will proceed towards products at equilibrium. univ-reims.fr

Kinetic modeling investigates the rate at which these reactions occur. mdpi.compolimi.it A crucial element in kinetic modeling is the determination of the activation energy barrier (energy of the transition state). pennylane.ai Transition State Theory, combined with quantum chemical calculations, allows for the prediction of reaction rate constants (k). researchgate.netuniv-reims.fr By mapping the potential energy surface of a reaction, from reactants through the transition state to products, researchers can model the entire reaction pathway. idosr.org This approach has been used to calculate the rate constants for the formation of nitrofluorene isomers, a process analogous to the nitration of fluoranthene. researchgate.net Such models can be applied to the degradation of this compound via various pathways (e.g., reaction with •OH radicals) to predict its environmental half-life.

| Parameter | Type | Description | Computational Method |

|---|---|---|---|

| ΔH (Enthalpy of Reaction) | Thermodynamic | The heat absorbed or released during a reaction. researchgate.net | Quantum Chemistry (DFT) |

| ΔG (Gibbs Free Energy) | Thermodynamic | Determines the spontaneity of a reaction. matec-conferences.org | Quantum Chemistry (DFT) |

| Activation Energy (Ea) | Kinetic | The minimum energy required to initiate a chemical reaction. pennylane.ai | Transition State Theory calculations. researchgate.net |

| Rate Constant (k) | Kinetic | Quantifies the speed of a chemical reaction. univ-reims.fr | Transition State Theory calculations. researchgate.netuniv-reims.fr |

Environmental Toxicology of Dinitrofluoranthenes: Mechanistic Insights Non Human Models

Genotoxic Effects and DNA Interactions in Cellular and Bacterial Systems

1,3-Dinitrofluoranthene (1,3-DNF) is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, which are noted for their genotoxic potential. Its interactions with genetic material have been primarily characterized through its effects on DNA and its mutagenic activity in bacterial systems.

The genotoxicity of many nitro-PAHs stems from their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process typically involves the reduction of a nitro group to a reactive N-hydroxy arylamine. This intermediate can then be further activated, often through esterification, to form a highly electrophilic nitrenium ion that readily attacks nucleophilic sites on DNA bases, such as guanine (B1146940) and adenine, leading to the formation of stable DNA adducts. These adducts can distort the DNA helix, interfering with replication and transcription and ultimately leading to mutations.

While this general pathway is common for nitro-PAHs, studies on dinitrofluoranthenes suggest a more complex mechanism. The metabolic activation of dinitro-PAHs, including 1,3-DNF, into mutagens does not appear to rely on the "classical nitroreductase" enzymes that are often implicated in the activation of other nitroaromatic compounds nih.gov. This suggests that alternative enzymatic pathways are responsible for its conversion into a DNA-damaging agent nih.gov. All dinitrofluoranthene (DNF) isomers that have been tested have shown the ability to induce DNA-damaging activity in the Bacillus subtilis rec-assay, confirming their potential to interact with and damage bacterial DNA nih.govcapes.gov.br.

The mutagenic potential of 1,3-DNF has been evaluated using bacterial reversion assays, most notably the Salmonella typhimurium (Ames) test. These tests utilize specific bacterial strains with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. Mutagenic compounds can cause a secondary mutation that reverts this defect, allowing the bacteria to grow.

This compound is a potent, direct-acting frameshift mutagen in Salmonella typhimurium, particularly in the TA98 strain nih.govwho.int. A World Health Organization (WHO) assessment rated its mutagenic activity as "++++" (the highest qualitative score) in the absence of an external metabolic activation system (S9 mix), indicating its powerful direct mutagenicity who.int. The activation to a mutagenic state does not depend on the "classical nitroreductase" or O-acetylase enzymes found in the tester strains, pointing to unique activation pathways nih.gov. Studies on other dinitrofluoranthene isomers, such as 3,7-DNF and 3,9-DNF, confirm that they induce frameshift-type mutations in strains TA98, TA97, and TA1538 nih.govcapes.gov.br.

Table 1: Mutagenic Potency of Dinitrofluoranthene Isomers in Salmonella typhimurium TA98 This table presents data on the mutagenic activity of various DNF isomers. Data is compiled from multiple sources to provide a comparative overview.

While 1,3-DNF is a known bacterial mutagen, specific data on its ability to induce larger-scale genetic damage, such as chromosomal aberrations and micronuclei, in cultured mammalian cells is limited in the available scientific literature. Chromosomal aberration tests assess the ability of a chemical to cause structural changes to chromosomes, while micronucleus assays detect chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei following cell division.

However, studies on closely related isomers provide insight into the potential effects of this chemical class. Both 3,7-dinitrofluoranthene (B10014) and 3,9-dinitrofluoranthene (B1199685) have been shown to induce chromosomal aberrations in a Chinese hamster lung (CHL) cell line in the absence of a metabolic activation (S9) mix iarc.fr. Furthermore, these two isomers were found to induce micronuclei in the bone marrow of mice in vivo iarc.fr. These findings for related isomers suggest that dinitrofluoranthenes as a group are capable of causing clastogenic (chromosome-breaking) damage in mammalian cells.

Mutagenicity Assessment in Bacterial Assays (e.g., Salmonella typhimurium Reversion Tests)

Molecular and Cellular Responses to Dinitrofluoranthene Exposure in Experimental Organisms

Exposure to genotoxic agents like 1,3-DNF triggers a range of molecular and cellular responses as the organism attempts to mitigate the damage. A key molecular event for dinitrofluoranthenes is their metabolic activation. For 1,3-DNF and 1,2-DNF, this activation into mutagens proceeds through pathways that are independent of the "classical nitroreductase" and O-acetylase enzymes, indicating a distinct biochemical interaction within the cell compared to other nitroarenes nih.gov.

In the case of the related isomer 3,9-dinitrofluoranthene, exposure leads to the induction of the umu gene in S. typhimurium iarc.fr. The umu gene is part of the SOS response, a cellular pathway that is activated by DNA damage. This response indicates that the cell recognizes the presence of DNA lesions and initiates a damage-response pathway. This activation was found to be dependent on certain nitroreductase and O-acetyltransferase enzymes, highlighting the complex and isomer-specific nature of these molecular responses iarc.fr. While not demonstrated specifically for 1,3-DNF, it is plausible that exposure could trigger similar DNA damage response pathways in affected cells. Furthermore, exposure to nitro-PAHs is often associated with the induction of oxidative stress, which can lead to cellular damage and inflammation, though this specific link has not been detailed for this compound researchgate.net.

Comparative Toxicological Profiles of Dinitrofluoranthene Isomers

The toxicological properties of dinitrofluoranthenes vary significantly depending on the specific arrangement of the nitro groups on the fluoranthene (B47539) molecule. This structure-activity relationship is most evident in their mutagenic potential.

Research demonstrates that nitration at the 3-position of the fluoranthene core enhances mutagenic potency more than nitration at the 2-position nih.gov. Consequently, this compound is a more potent mutagen than 1,2-dinitrofluoranthene (B13714927) in Salmonella typhimurium TA98, TA98NR, and TA98/1,8-DNP6 nih.gov. The high mutagenicity of isomers with a nitro group at the 3-position is further supported by the potent activity of 3,7-DNF and 3,9-DNF, which are among the most mutagenic dinitrofluoranthenes identified nih.govcapes.gov.br. In contrast, 3,4-DNF shows significantly weaker mutagenic activity nih.govcapes.gov.br.

This trend extends to other forms of genotoxicity. In mammalian cells, 3,7-DNF and 3,9-DNF are known to induce chromosomal aberrations and micronuclei, confirming their clastogenic activity iarc.fr. As noted previously, equivalent data for 1,3-DNF and other isomers is not as readily available, limiting a direct comparison for those specific endpoints.

Table 2: Comparative Genotoxicity of Dinitrofluoranthene (DNF) Isomers This table summarizes the known genotoxic effects of different DNF isomers based on available research.

Future Research Directions and Emerging Challenges in Dinitrofluoranthene Science

Development of Novel High-Sensitivity Analytical Techniques for Trace-Level Analysis

The detection and quantification of 1,3-Dinitrofluoranthene and its isomers at trace levels in complex environmental matrices present a significant analytical challenge. While methods combining high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been developed for the separation and identification of dinitrofluoranthenes in samples like airborne particulates, the need for even more sensitive and efficient techniques remains. nih.govresearchgate.net

Future research should focus on developing novel analytical methodologies with lower limits of detection (LOD) and quantification (LOQ). researchgate.net Innovations in sample preparation to efficiently purify nitroarenes from interfering substances are crucial. researchgate.net The exploration of advanced chromatographic techniques, such as two-dimensional HPLC, can enhance the separation of dinitrofluoranthene isomers from other nitroarenes. researchgate.net Furthermore, the application of cutting-edge detector technologies in conjunction with chromatographic systems could provide the necessary sensitivity for trace-level analysis, enabling a more accurate assessment of environmental contamination and human exposure.

Elucidation of Undefined Environmental Transformation Pathways and Products

The environmental fate of this compound is not fully understood. Like other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), it can be formed through atmospheric reactions of its parent compound, fluoranthene (B47539), with nitrogen oxides. nih.gov However, the specific pathways and the full spectrum of transformation products resulting from both abiotic and biotic processes remain largely undefined.

Future research must aim to elucidate these transformation pathways. This includes investigating photodegradation processes in the atmosphere and in aquatic environments, as well as microbial degradation in soil and sediment. mdpi.comresearchgate.net Identifying the various metabolites and transformation products is critical, as these compounds may exhibit their own toxicological properties. nih.govsci-hub.semit.edu Understanding the conditions that favor the formation and degradation of this compound will be essential for predicting its environmental persistence and for developing effective remediation strategies.

Table 1: Known and Potential Transformation Processes for Dinitrofluoranthenes

| Transformation Process | Description | Potential Products |

| Atmospheric Nitration | Reaction of fluoranthene with nitrogen oxides (NOx) in the atmosphere. nih.gov | This compound, other dinitrofluoranthene isomers. researchgate.net |

| Photodegradation | Degradation of the compound by sunlight in the atmosphere or water. mdpi.com | Oxidized and smaller molecular weight compounds. |

| Microbial Degradation | Breakdown of the compound by microorganisms in soil and sediment. researchgate.netnih.gov | Reduced forms (e.g., aminofluoranthenes), hydroxylated derivatives. |

| Metabolism in Organisms | Transformation within living organisms following uptake. nih.gov | Metabolites that can be more or less toxic than the parent compound. |

Comprehensive Characterization of Biological Interactions and Mechanisms in Diverse Environmental Organisms

The biological effects of this compound have been primarily characterized by its mutagenic activity. researchgate.net However, a comprehensive understanding of its interactions with a wide range of environmental organisms is lacking. Research has shown that the toxicity of PAHs and their derivatives can vary significantly among different species and at different life stages. mdpi.comepa.gov

Future studies should investigate the bioaccumulation potential and toxic mechanisms of this compound in diverse aquatic and terrestrial organisms. mdpi.comresearchgate.net This includes examining its effects on key physiological processes, reproductive success, and developmental stages. mdpi.com Elucidating the metabolic pathways within these organisms is crucial to understanding whether the compound is detoxified or transformed into more harmful metabolites. nih.govnih.gov Such research will provide a more complete picture of the ecological risks posed by this compound.

Integration of Multidisciplinary Approaches for a Holistic Understanding of Dinitrofluoranthene Environmental Fate and Biological Impact

Addressing the multifaceted challenges posed by this compound requires a departure from siloed research efforts. A holistic understanding can only be achieved through the integration of multiple scientific disciplines. thearcticinstitute.orgfrontiersin.orgusgs.gov This involves combining the expertise of analytical chemists, environmental scientists, toxicologists, and molecular biologists. frontiersin.org

Future research strategies should be designed to be inherently multidisciplinary. thearcticinstitute.org For instance, environmental fate models could be enhanced by incorporating more accurate data on transformation rates and products generated from experimental studies. rsc.org Toxicological assessments could be strengthened by linking observed biological effects to specific metabolic pathways and by considering the influence of environmental factors on toxicity. nih.gov By fostering collaboration and integrating data from various fields, the scientific community can develop a more comprehensive and predictive understanding of the environmental fate and biological impact of this compound. thearcticinstitute.orgusgs.gov This integrated approach is essential for informing effective risk assessment and environmental management strategies. bluefrogscientific.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 1,3-Dinitrofluoranthene, and how can purity be optimized?

- Methodology : Synthesis typically involves nitration of fluoranthene or 3-nitrofluoranthene using fuming nitric acid. Key steps include:

Controlled nitration at 0–5°C to minimize over-nitration.

Fractional recrystallization in dichloromethane/hexane mixtures for purification .

Purity validation via GC/MS (characteristic M, M-30, and M-46 peaks) and H-NMR to confirm absence of isomers like 1,2-dinitrofluoranthene .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- H-NMR : Assignments rely on coupling patterns (e.g., a singlet for H-10, absence of NOE between H-10 and peri protons) and comparison to model compounds like 2-nitrofluoranthene .

- GC/MS : Retention time order (INF < 7NF < 2NF < 3NF < 8NF < 1,3DNF < 1,2DNF) and fragmentation patterns (loss of NO/NO) are diagnostic .

- X-ray crystallography : Used sparingly due to challenges in crystal growth, but critical for resolving structural ambiguities .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

- Methodology :

- GC-ECD/NPD : High sensitivity for nitro-PAHs in airborne particulates; paired with silica gel cleanup to remove interfering hydrocarbons .

- HPLC-UV/Vis : Utilizes retention indices and UV-Vis spectra ( ~ 250–400 nm) for quantification in diesel exhaust matrices .

- Mass spectral libraries : Cross-referenced with synthetic standards to avoid misidentification of co-eluting isomers .

Advanced Research Questions

Q. How do solvent polarity and reaction mechanisms influence the regioselectivity of this compound formation?

- Methodology :

- Mechanistic studies : In nonpolar solvents (CCl), electrophilic nitration dominates, favoring 2-nitrofluoranthene as the primary product. In polar solvents (CHCl), radical pathways increase, shifting product distribution toward 3-nitrofluoranthene and subsequent dinitro derivatives .

- Kinetic analysis : Monitor reaction intermediates via time-resolved UV-Vis spectroscopy or stopped-flow techniques to distinguish ionic vs. radical pathways .

Q. How can contradictions in mutagenicity data between bacterial strains be resolved for this compound?

- Methodology :

- Bacterial mutagenesis assays : Use Salmonella typhimurium strains (TA98, TA100) with/without nitroreductase (e.g., TA98NR) or O-acetyltransferase (e.g., TA98/1,8-DNP) to isolate activation pathways. For example:

| Strain | Metabolic Activation | Revertants/nmol (1,3-DNF) |

|---|---|---|

| TA98 | - | High (>10,000) |

| TA98NR | - | Reduced (~50%) |

| TA98/1,8-DNP | - | Minimal |

| Data adapted from studies on analogous nitro-PAHs . |

- Metabolite profiling : Identify nitroreduction products (e.g., hydroxylamines) via LC-MS/MS to correlate with mutagenic potency .

Q. What in vivo models are appropriate for assessing this compound carcinogenicity, and how should endpoints be prioritized?

- Methodology :

- Rodent models : Subcutaneous injection in F344 rats (20–50 mg/kg) to assess local tumorigenicity (e.g., malignant fibrous histiocytoma). Intrapulmonary implantation evaluates lung-specific carcinogenicity .

- Endpoint selection : Measure tumor incidence, latency period, and histopathology. Include biomarkers like DNA adducts (e.g., P-postlabeling) to link exposure to genotoxicity .

- Limitations : While 1,3-DNF-specific carcinogenicity data are sparse, extrapolation from 3,7-DNF (IARC Group 2B) suggests similar risks, necessitating caution in hazard classification .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the environmental persistence of this compound?

- Analysis : Discrepancies arise from matrix effects (e.g., particulate vs. gaseous phase) and analytical detection limits. For example:

- Urban air samples : Higher concentrations correlate with diesel exhaust (0.1–5 ng/m), but degradation via photolysis (t ~ 2–8 hrs under UV) reduces persistence .

- Lab studies : Overestimate stability due to controlled conditions lacking real-world oxidants (e.g., ozone, OH radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.